molecular formula C17H19N3OS B5575099 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethanone

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethanone

Cat. No.: B5575099
M. Wt: 313.4 g/mol
InChI Key: HMAAGTPXWSPQFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethanone is a useful research compound. Its molecular formula is C17H19N3OS and its molecular weight is 313.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-1,2,3,4-tetrahydroisoquinoline is 313.12488341 g/mol and the complexity rating of the compound is 382. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Redox-Neutral α-Amidation and N-Alkylation

Pyrrolidine and 1,2,3,4-tetrahydroisoquinoline undergo a redox-neutral α-amidation with concurrent N-alkylation when reacted with aromatic aldehydes and isocyanides. This process, promoted by acetic acid, represents a new variant of the Ugi reaction, indicating potential applications in synthetic organic chemistry (Zhu & Seidel, 2016).

Synthesis of Heterocyclic Compounds

Acetylation of certain tetrahydroisoquinoline derivatives leads to the formation of tetrahydro[1,3]oxazinothieno[2,3-c]isoquinolinone compounds. These compounds can undergo various nucleophilic substitution reactions to afford pyrimidinone compounds. These synthesized compounds have been characterized by various spectral analyses, hinting at their potential in pharmacological studies (Zaki, Radwan, & El-Dean, 2017).

Insecticidal Activity

Some pyridine derivatives, including tetrahydroisoquinoline analogs, have shown significant insecticidal activity. This implies the potential use of tetrahydroisoquinoline derivatives in developing new insecticides (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).

Synthesis of Antimicrobial and Antitubercular Agents

New pyrimidine-azitidinone analogs have been synthesized and tested for their antimicrobial activity against various bacterial and fungal strains, as well as in vitro antituberculosis activity. This highlights the potential use of these compounds in the development of new antibacterial and antituberculosis drugs (Chandrashekaraiah et al., 2014).

Synthesis of Pyrimidine-Annulated Heterocycles

Pyrimidino[3,2-c]tetrahydroisoquinolin-2,4-diones have been synthesized through intramolecular addition of aryl radical to the uracil ring, indicating potential applications in the synthesis of complex heterocyclic compounds (Majumdar & Mukhopadhyay, 2003).

Synthesis of Piperidinyl Tetrahydrothieno[2,3-c]isoquinolines

A novel series of piperidinyl tetrahydrothieno[2,3-c]isoquinolines with antimicrobial activity has been synthesized, suggesting their use in combating pathogenic strains of bacteria and fungi (Zaki, Kamal El‐dean, Radwan, & Sayed, 2019).

Safety and Hazards

Without specific information, it’s hard to say what the safety and hazards associated with this compound might be. As with any chemical compound, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and working in a well-ventilated area .

Future Directions

Future research on this compound could involve exploring its potential biological activity, optimizing its synthesis, and investigating its physical and chemical properties in more detail .

Properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3OS/c1-12-9-13(2)19-17(18-12)22-11-16(21)20-8-7-14-5-3-4-6-15(14)10-20/h3-6,9H,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMAAGTPXWSPQFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)N2CCC3=CC=CC=C3C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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